molecular formula C26H22FN3O4S B2417634 N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894551-68-9

N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2417634
CAS No.: 894551-68-9
M. Wt: 491.54
InChI Key: SAADRJLKFYUBMF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O4S and its molecular weight is 491.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-2-34-22-13-6-4-11-20(22)28-23(31)15-29-21-12-5-3-10-19(21)26(25(29)33)30(24(32)16-35-26)18-9-7-8-17(27)14-18/h3-14H,2,15-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAADRJLKFYUBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a spiro-indoline-thiazolidine framework, which is known to influence its biological activity. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : Approximately 345.4 g/mol

Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit various enzymes linked to inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in pain and inflammation modulation.
  • Antioxidant Properties : The presence of phenolic groups in the structure can contribute to antioxidant activity, potentially reducing oxidative stress in cells.

1. Analgesic and Anti-inflammatory Effects

Several studies have highlighted the analgesic and anti-inflammatory properties of compounds related to this compound. For instance:

  • A study demonstrated that derivatives with similar functional groups exhibited significant analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
  • The dual inhibition of COX and LOX enzymes has been suggested as a mechanism for their anti-inflammatory effects, leading to reduced pain and inflammation without the common side effects associated with traditional NSAIDs.

2. Antimicrobial Activity

Emerging research suggests that compounds with dioxospiro structures can also exhibit antimicrobial properties. For example:

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Analgesic Compounds exhibited analgesic effects comparable to aspirin.
Anti-inflammatory Dual inhibition of COX and LOX enzymes observed.
Antimicrobial Potential against multidrug-resistant pathogens suggested by analogs.

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